molecular formula C12H13NO2S B2738031 2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid CAS No. 2089257-93-0

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

Cat. No. B2738031
M. Wt: 235.3
InChI Key: NYZYSHFEQXXQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives have been extensively studied . For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .

Scientific Research Applications

Auxin Activity and Molecular Structure

The study by Antolić et al. (2004) examines the auxin activity of 2-alkylindole-3-acetic acids, demonstrating that certain homologues, such as 2-methyl and 2-ethyl derivatives, exhibit auxin activity in plant growth regulation. This research highlights the borderline between strong and weak auxins and explores the molecular dynamics and quantum-chemical calculations to understand the reduced plant-growth promoting activity of these compounds (Antolić et al., 2004).

Synthesis and Pharmacological Screening

Rubab et al. (2017) conducted a study on the synthesis, pharmacological screening, and computational analysis of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds. This research identified several derivatives with antibacterial activities and potential as therapeutic agents for inflammatory ailments, showcasing the versatility of indole-based compounds in drug discovery (Rubab et al., 2017).

Anti-inflammatory Actions

The study by Martel et al. (1976) on etodolic acid and related di- and trisubstituted 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids revealed potent anti-inflammatory properties. This research demonstrates the potential of indole-acetic acid derivatives in developing new anti-inflammatory drugs (Martel et al., 1976).

Thiocyanation of Indoles

Research on the thiocyanation of indoles, including ethyl indole-2-carboxylate, by Tamura et al. (1978) explores a method of introducing thiocyanato groups to indole compounds. This chemical modification technique could have applications in synthesizing novel indole derivatives with specific biological activities (Tamura et al., 1978).

Synthesis and Antioxidant Evaluation

The work by Naik et al. (2011) on synthesizing novel indole-3-acetic acid analogues and evaluating their antioxidant activities presents another dimension of research applications. This study underscores the importance of structural modification in enhancing the biological properties of indole derivatives, particularly in antioxidant activity (Naik et al., 2011).

properties

IUPAC Name

2-[1-(1H-indol-3-yl)ethylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8(16-7-12(14)15)10-6-13-11-5-3-2-4-9(10)11/h2-6,8,13H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZYSHFEQXXQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid

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